4-Methyl-1-(2-phenylethyl)piperidin-4-ol
Description
4-Methyl-1-(2-phenylethyl)piperidin-4-ol is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their versatile chemical properties and biological activities .
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
4-methyl-1-(2-phenylethyl)piperidin-4-ol |
InChI |
InChI=1S/C14H21NO/c1-14(16)8-11-15(12-9-14)10-7-13-5-3-2-4-6-13/h2-6,16H,7-12H2,1H3 |
InChI Key |
XQDAIDVAZCKOJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)CCC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-(2-phenylethyl)piperidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-piperidone with phenethyl bromide in the presence of a base to form the desired piperidine derivative .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions to ensure high yield and purity. The use of phase transfer catalysts can enhance the efficiency of the reaction, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1-(2-phenylethyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidines and piperidinones, which have significant pharmaceutical applications .
Scientific Research Applications
4-Methyl-1-(2-phenylethyl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of receptor-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Methyl-1-(2-phenylethyl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
N-Phenethyl-4-piperidinone: A precursor in the synthesis of fentanyl.
3-Methyl-1-(2-phenylethyl)piperidin-4-one: Another piperidine derivative with similar structural features.
Uniqueness: 4-Methyl-1-(2-phenylethyl)piperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
